molecular formula C11H13Br2NO2S B14560215 1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine CAS No. 62035-73-8

1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine

Cat. No.: B14560215
CAS No.: 62035-73-8
M. Wt: 383.10 g/mol
InChI Key: GHPOXGYJAHMMHU-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with benzenesulfonyl, bromine, and bromomethyl groups. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base to introduce the benzenesulfonyl group. Subsequent bromination reactions can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine and bromomethyl groups .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine is largely dependent on its interaction with biological targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards specific molecular targets .

Properties

CAS No.

62035-73-8

Molecular Formula

C11H13Br2NO2S

Molecular Weight

383.10 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine

InChI

InChI=1S/C11H13Br2NO2S/c12-7-10-6-9(13)8-14(10)17(15,16)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2

InChI Key

GHPOXGYJAHMMHU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1CBr)S(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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